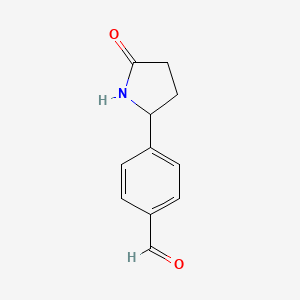
4-(5-Oxopyrrolidin-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Oxopyrrolidin-2-yl)benzaldehyde is an organic compound with the molecular formula C11H11NO2 It features a benzaldehyde moiety attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxopyrrolidin-2-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde derivatives with pyrrolidinone under specific conditions. For instance, the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate can be used to obtain functionalized pyrrolidinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxopyrrolidin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-(5-Oxopyrrolidin-2-yl)benzoic acid.
Reduction: 4-(5-Oxopyrrolidin-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-(5-Oxopyrrolidin-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(5-Oxopyrrolidin-2-yl)benzaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pyrrolidinone ring can enhance binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxopyrrolidin-1-yl)benzaldehyde
- 2-(5-Oxopyrrolidin-2-yl)acetic acid
- (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate
Uniqueness
4-(5-Oxopyrrolidin-2-yl)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzaldehyde and pyrrolidinone moieties allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(5-oxopyrrolidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H11NO2/c13-7-8-1-3-9(4-2-8)10-5-6-11(14)12-10/h1-4,7,10H,5-6H2,(H,12,14) |
InChI Key |
NPGFKHXOOBPXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















